molecular formula C7H11N3O B13641494 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine

1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine

Cat. No.: B13641494
M. Wt: 153.18 g/mol
InChI Key: CYOALLDHACINEV-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine is an organic compound that features a tetrahydrofuran ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine typically involves the reaction of tetrahydrofuran derivatives with imidazole derivatives under specific conditions. One common method involves the use of tetrahydrofuran-3-ylmethanamine as a starting material, which is then reacted with imidazole-4-carboxaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of disease-related pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-3-ylmethanamine and tetrahydrofuran-3-ylmethanol share structural similarities.

    Imidazole derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-4-acetic acid.

Uniqueness

1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine is unique due to the combination of the tetrahydrofuran and imidazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(oxolan-3-yl)imidazol-4-amine

InChI

InChI=1S/C7H11N3O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4,8H2

InChI Key

CYOALLDHACINEV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(N=C2)N

Origin of Product

United States

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